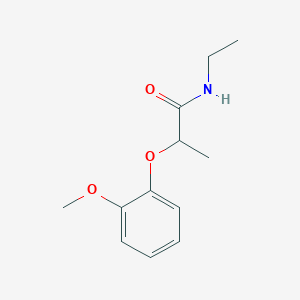![molecular formula C18H20N2O5 B4511979 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one](/img/structure/B4511979.png)
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one
Vue d'ensemble
Description
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperazin-2-one moiety linked to a chromen-2-one structure, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol and piperazin-2-one.
Reaction Conditions: The chromen-5-ol is first converted to its acetic acid derivative using acetic anhydride in the presence of a catalyst such as pyridine. This intermediate is then reacted with piperazin-2-one under basic conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Analyse Des Réactions Chimiques
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed depend on the specific reaction conditions but can include alcohols, carboxylic acids, and substituted piperazin-2-one derivatives.
Applications De Recherche Scientifique
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one involves several molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to reactive oxygen species (ROS) production and inhibition of pro-inflammatory cytokines.
Effects: These interactions result in reduced oxidative damage and inflammation, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one can be compared with other coumarin derivatives:
Similar Compounds: Examples include 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl acetic acid and 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid.
Uniqueness: The presence of the piperazin-2-one moiety distinguishes it from other coumarins, providing unique chemical reactivity and biological activity.
Propriétés
IUPAC Name |
4-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-10-6-13(17-11(2)12(3)18(23)25-14(17)7-10)24-9-16(22)20-5-4-19-15(21)8-20/h6-7H,4-5,8-9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGTZTYUSPKCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(2-phenyl-4-morpholinyl)carbonyl]-1H-indole](/img/structure/B4511896.png)
![1-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4511898.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4511914.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B4511915.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511919.png)
![N-[(4-methoxy-1H-indol-1-yl)acetyl]-beta-alanine](/img/structure/B4511935.png)
![N-(2-fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4511949.png)
![1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B4511950.png)
![2-[({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4511957.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511978.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-pyridylmethyl)acetamide](/img/structure/B4511987.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4511992.png)
